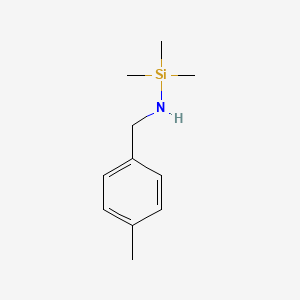
Benzenemethanamine, 4-methyl-N-(trimethylsilyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenemethanamine, 4-methyl-N-(trimethylsilyl)- is an organic compound with the molecular formula C11H19NSi It is a derivative of benzenemethanamine, where the amine group is substituted with a trimethylsilyl group and a methyl group at the para position of the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, 4-methyl-N-(trimethylsilyl)- typically involves the reaction of 4-methylbenzenemethanamine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:
4-Methylbenzenemethanamine+Trimethylsilyl chloride→Benzenemethanamine, 4-methyl-N-(trimethylsilyl)-+Hydrochloric acid
Industrial Production Methods
In an industrial setting, the production of Benzenemethanamine, 4-methyl-N-(trimethylsilyl)- can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenemethanamine, 4-methyl-N-(trimethylsilyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or alkoxides can be used to replace the trimethylsilyl group.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines or other reduced forms.
Substitution: Formation of substituted benzenemethanamines.
Wissenschaftliche Forschungsanwendungen
Benzenemethanamine, 4-methyl-N-(trimethylsilyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of silyl-protected amines.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of Benzenemethanamine, 4-methyl-N-(trimethylsilyl)- involves its interaction with molecular targets through its amine and silyl groups. The trimethylsilyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amine group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenemethanamine, 4-methyl-: Lacks the trimethylsilyl group, resulting in different chemical properties and reactivity.
Benzenemethanamine, N,N,4-trimethyl-: Contains additional methyl groups on the amine nitrogen, altering its steric and electronic properties.
Uniqueness
Benzenemethanamine, 4-methyl-N-(trimethylsilyl)- is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it a valuable compound in various applications, particularly in organic synthesis and biochemical research.
Eigenschaften
CAS-Nummer |
920033-58-5 |
|---|---|
Molekularformel |
C11H19NSi |
Molekulargewicht |
193.36 g/mol |
IUPAC-Name |
1-(4-methylphenyl)-N-trimethylsilylmethanamine |
InChI |
InChI=1S/C11H19NSi/c1-10-5-7-11(8-6-10)9-12-13(2,3)4/h5-8,12H,9H2,1-4H3 |
InChI-Schlüssel |
DVJZCTMWSKPACV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)CN[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


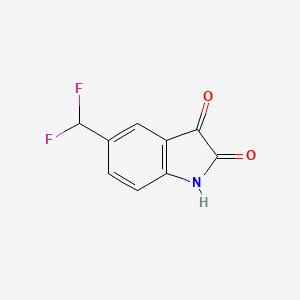
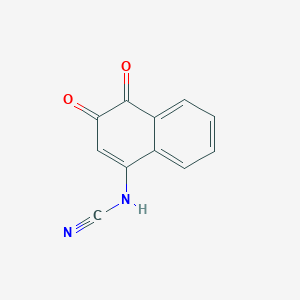

![3-Methoxy-1-thia-4-azaspiro[4.5]dec-3-en-2-one](/img/structure/B11902043.png)
![6-Methyl-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol](/img/structure/B11902050.png)

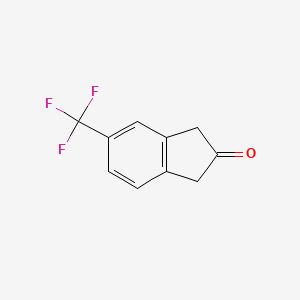
![[3,3'-Bipyridine]-4-carboxylic acid](/img/structure/B11902068.png)
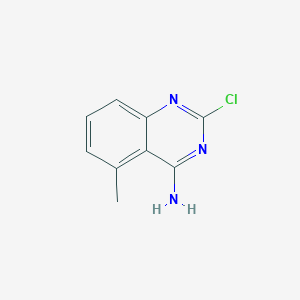
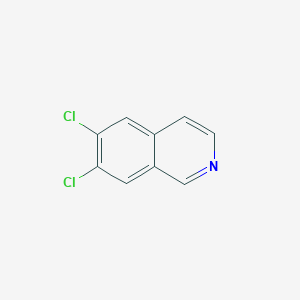
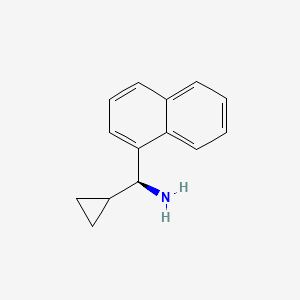


![Ethyl 5-methyl-6-oxa-5-azaspiro[3.4]octane-7-carboxylate](/img/structure/B11902091.png)
